molecular formula C14H24N2O3S B14675943 Benzenesulfonamide, N-(3-dimethylaminopropyl)-p-isopropoxy- CAS No. 32410-98-3

Benzenesulfonamide, N-(3-dimethylaminopropyl)-p-isopropoxy-

Cat. No.: B14675943
CAS No.: 32410-98-3
M. Wt: 300.42 g/mol
InChI Key: HWSUPEFUHXHFFT-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(3-dimethylaminopropyl)-p-isopropoxy- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(3-dimethylaminopropyl)-p-isopropoxy- typically involves the reaction of benzenesulfonyl chloride with N-(3-dimethylaminopropyl)-p-isopropoxyaniline under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(3-dimethylaminopropyl)-p-isopropoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, N-(3-dimethylaminopropyl)-p-isopropoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(3-dimethylaminopropyl)-p-isopropoxy- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure and potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, N-(3-dimethylaminopropyl)-4-hydroxy-
  • Thiazolyl Benzenesulfonamide Carboxylates

Uniqueness

Benzenesulfonamide, N-(3-dimethylaminopropyl)-p-isopropoxy- is unique due to its specific structural features, such as the isopropoxy group, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and applications .

Properties

CAS No.

32410-98-3

Molecular Formula

C14H24N2O3S

Molecular Weight

300.42 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-4-propan-2-yloxybenzenesulfonamide

InChI

InChI=1S/C14H24N2O3S/c1-12(2)19-13-6-8-14(9-7-13)20(17,18)15-10-5-11-16(3)4/h6-9,12,15H,5,10-11H2,1-4H3

InChI Key

HWSUPEFUHXHFFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)S(=O)(=O)NCCCN(C)C

Origin of Product

United States

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